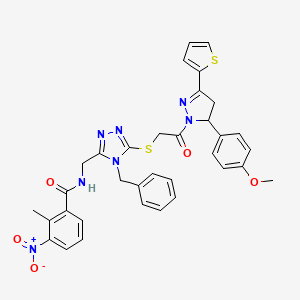![molecular formula C21H19ClN4O2 B11460528 2,4-diamino-5-(3-chlorophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11460528.png)
2,4-diamino-5-(3-chlorophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-5-(3-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-5-(3-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common method involves the reaction of salicylaldehyde, malononitrile, and 3-chloroaniline under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating or refluxing to achieve the desired yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-5-(3-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,4-DIAMINO-5-(3-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(3-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIAMINO-5-(PHENYLTHIO)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
- 2,4-DIAMINO-7-NITRO-5-(PHENYLTHIO)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
- 2,4-DIAMINO-7-HYDROXY-5-(PHENYLTHIO)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2,4-DIAMINO-5-(3-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE lies in its specific structural features, such as the presence of the 3-chlorophenyl group and the 8,8-dimethyl substitution, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C21H19ClN4O2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2,4-diamino-5-(3-chlorophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19ClN4O2/c1-21(2)7-13(27)16-14(8-21)28-20-17(18(24)12(9-23)19(25)26-20)15(16)10-4-3-5-11(22)6-10/h3-6,15H,7-8H2,1-2H3,(H4,24,25,26) |
InChI Key |
UEDOCKIYFPUVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11460449.png)
![7-(2-Fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11460466.png)
![2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11460471.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11460472.png)

![2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460489.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460495.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11460498.png)
![2-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11460511.png)
![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11460515.png)
![ethyl 6-(3-methoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460517.png)
![5-(3-methylbutylsulfanyl)-7-methylsulfanyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11460519.png)


